4,6-dichloro-N-ethylpyrimidin-5-amine
Overview
Description
4,6-Dichloro-N-ethylpyrimidin-5-amine is a chemical compound with the molecular formula C6H7Cl2N3. It belongs to the class of pyrimidine derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 4,6-dichloropyrimidine with ethylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of 4,6-dichloro-N-ethylpyrimidin-5-amine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-N-ethylpyrimidin-5-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form more complex heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include ethylamine, methylamine, and other primary amines.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Condensation Reactions: Aldehydes and ketones are commonly used in the presence of acidic or basic catalysts.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
4,6-Dichloro-N-ethylpyrimidin-5-amine has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of antiviral and anticancer agents.
Agriculture: The compound is used in the development of herbicides and fungicides.
Materials Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4,6-dichloro-N-ethylpyrimidin-5-amine involves its interaction with specific molecular targets. In pharmaceuticals, it acts by inhibiting key enzymes or receptors involved in disease pathways . The exact molecular targets and pathways can vary depending on the specific application and the structure of the final product derived from this compound .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloropyrimidine: A precursor in the synthesis of 4,6-dichloro-N-ethylpyrimidin-5-amine.
N-Ethylpyrimidin-5-amine: A similar compound without the chlorine substituents.
4,6-Dichloro-2-methylpyrimidine: Another pyrimidine derivative with different substituents.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at positions 4 and 6 enhances its reactivity towards nucleophiles, making it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
4,6-dichloro-N-ethylpyrimidin-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Cl2N3/c1-2-9-4-5(7)10-3-11-6(4)8/h3,9H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEMTMXDEZPQPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(N=CN=C1Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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